molecular formula C27H34NOP B1591543 N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole CAS No. 947402-60-0

N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole

Cat. No.: B1591543
CAS No.: 947402-60-0
M. Wt: 419.5 g/mol
InChI Key: CVYNBXIELBXSRJ-UHFFFAOYSA-N
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Description

N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dicyclohexylphosphino group attached to an indole ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound imparts specific chemical properties that make it valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, where the indole reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

    Attachment of the Dicyclohexylphosphino Group:

Industrial Production Methods

Industrial production of N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dicyclohexylphosphino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Catalysis in Organic Synthesis

Role as a Ligand:
NPCy o-Andole-Phos functions primarily as a ligand in metal-catalyzed reactions, particularly in palladium-catalyzed C–N cross-coupling reactions. These reactions are crucial for synthesizing anilines and related compounds, which are foundational in pharmaceuticals and agrochemicals. The presence of the methoxy group increases the electron density of the indole, facilitating electrophilic reactions and enhancing catalytic efficiency .

Case Studies:

  • Palladium-Catalyzed Reactions: Studies have demonstrated that NPCy o-Andole-Phos can effectively promote C–N bond formation, yielding various aniline derivatives with high efficiency . For instance, when used in conjunction with aryl iodides, it has shown yields ranging from 21% to 91% depending on the substrate .
  • Iron-Catalyzed Cross-Couplings: Recent research indicates that NPCy o-Andole-Phos can also be employed in iron-catalyzed cross-coupling reactions, providing an alternative to palladium systems. This application is particularly valuable due to the cost-effectiveness and lower toxicity of iron compared to palladium .

Pharmacological Properties:
The indole structure of NPCy o-Andole-Phos is associated with various biological activities, making this compound potentially useful in medicinal chemistry. Indoles are known for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties.

Potential Applications:

  • Drug Development: The compound's ability to facilitate the synthesis of biologically active indoles positions it as a valuable intermediate in drug development pipelines. This includes the synthesis of compounds that target specific biological pathways or act as enzyme inhibitors .

Mechanism of Action

The mechanism of action of N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to transition metal centers, forming stable complexes that facilitate catalytic reactions.

    Pathways Involved: In biological systems, the compound may interact with cellular receptors and enzymes, modulating signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(Dicyclohexylphosphino)-2-phenylindole: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.

    N-(Dicyclohexylphosphino)-2-(2’-hydroxyphenyl)indole: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and biological activities.

Uniqueness

N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This makes it a valuable compound in various catalytic and biological applications.

Biological Activity

N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole is a phosphine ligand with significant implications in catalysis and potential biological applications. This compound combines a dicyclohexylphosphino group with an indole structure, enhanced by a methoxy-substituted phenyl group. The indole moiety is well-known for its diverse biological activities, making this compound particularly interesting in both synthetic chemistry and medicinal applications.

Chemical Structure and Properties

  • Molecular Formula : C27H34NOP
  • IUPAC Name : this compound
  • CAS Number : 947402-60-0

The structural features of this compound allow it to serve as a robust ligand in catalytic processes, influencing the reactivity and selectivity of metal catalysts. The presence of the methoxy group increases the electron density on the indole, facilitating electrophilic reactions and enhancing its overall reactivity .

The biological activity of this compound is primarily attributed to its indole structure, which is associated with various pharmacological properties. Indoles are often linked to:

  • Anticancer Activity : Indoles have been shown to exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds containing indole structures can inhibit the growth of bacteria and fungi.
  • Neuroprotective Effects : Some indole derivatives have demonstrated protective effects in neurodegenerative models.

The phosphine ligand's role in catalysis may also enhance its biological activity by enabling the formation of biologically relevant compounds through metal-catalyzed reactions .

Case Studies and Research Findings

  • Anticancer Activity :
    A study evaluated the anticancer potential of various indole derivatives, including those similar to this compound. Results indicated that modifications at the 2-position of the indole significantly influenced cytotoxicity against cancer cell lines, with some derivatives showing IC50 values in the low nanomolar range .
  • Antimicrobial Studies :
    Research has indicated that indole derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound were tested against common bacterial strains, demonstrating effective inhibition at varying concentrations .
  • Neuroprotective Effects :
    A recent investigation into indole-based compounds revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage. The study highlighted the importance of substituents like methoxy groups in enhancing neuroprotective activity .

Applications in Drug Development

This compound's unique structural characteristics make it a candidate for drug development:

  • Catalysis in Drug Synthesis : Its role as a phosphine ligand can facilitate the synthesis of complex pharmaceuticals through cross-coupling reactions, which are vital in medicinal chemistry .
  • Potential Therapeutic Uses : Given its biological activity, this compound may be explored for therapeutic applications targeting cancer and microbial infections.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Features
This compoundStructureAnticancer, AntimicrobialPhosphine ligand
Indole-3-carbinolStructureAnticancerFound in cruciferous vegetables
5-MethoxyindoleStructureNeuroprotectiveSimple indole derivative

Properties

IUPAC Name

dicyclohexyl-[2-(2-methoxyphenyl)indol-1-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34NOP/c1-29-27-19-11-9-17-24(27)26-20-21-12-8-10-18-25(21)28(26)30(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h8-12,17-20,22-23H,2-7,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYNBXIELBXSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=CC=CC=C3N2P(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587784
Record name 1-(Dicyclohexylphosphanyl)-2-(2-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947402-60-0
Record name 1-(Dicyclohexylphosphanyl)-2-(2-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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